molecular formula C13H21NO B13274776 N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Cat. No.: B13274776
M. Wt: 207.31 g/mol
InChI Key: SFUJNJDLFCADCO-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring fused with a tetrahydroamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzofuran intermediate, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates, control of reaction temperatures, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated amine compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine include other benzofuran derivatives and amine-containing heterocycles. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

InChI

InChI=1S/C13H21NO/c1-9(2)10(3)14-12-5-4-6-13-11(12)7-8-15-13/h7-10,12,14H,4-6H2,1-3H3

InChI Key

SFUJNJDLFCADCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCC2=C1C=CO2

Origin of Product

United States

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